Butyl acrylate - 9003-49-0

Butyl acrylate

Catalog Number: EVT-3567954
CAS Number: 9003-49-0
Molecular Formula: C7H12O2
CH2=CHCOOC4H9
C7H12O2
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105°F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives.
Butyl acrylate is an acrylate ester obtained by the formal condensation of the hydroxy group of butan-1-ol with the carboxy group of acrylic acid. It derives from a butan-1-ol and an acrylic acid.
Source and Classification

Butyl acrylate is sourced primarily through the esterification reaction between acrylic acid and butanol. It falls under the category of acrylate esters, which are known for their reactivity and ability to form polymers. This compound is classified based on its functional groups, specifically as an ester, which is characterized by the presence of a carbonyl group adjacent to an ether group.

Synthesis Analysis

Methods

The synthesis of butyl acrylate typically involves the following methods:

  1. Esterification: The most common method for producing butyl acrylate involves the direct esterification of acrylic acid with butanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction can be represented as:
    Acrylic Acid+ButanolButyl Acrylate+Water\text{Acrylic Acid}+\text{Butanol}\rightarrow \text{Butyl Acrylate}+\text{Water}
  2. Reactive Distillation: This method integrates reaction and separation processes to continuously remove water from the reaction mixture, thereby shifting the equilibrium towards product formation. This technique enhances yield and efficiency by minimizing side reactions that can occur at elevated temperatures .
  3. Process Intensification: Advanced strategies such as sorption-enhanced reactions and pervaporation techniques have been explored to improve conversion rates and reduce by-products during synthesis .

Technical Details

The typical reaction conditions for the esterification process include:

  • Temperature: 70 to 110 °C
  • Pressure: Reduced pressure to facilitate water removal
  • Molar Ratio: Initial molar ratio of butanol to acrylic acid typically around 0.5 to 1 .
Molecular Structure Analysis

Structure

Butyl acrylate has a molecular formula of C5H8O2C_5H_8O_2 and features a double bond between the carbon atoms adjacent to the carbonyl group. Its structural representation can be depicted as follows:

CH2=CH COO CH2 CH2 CH3\text{CH}_2=CH\text{ COO CH}_2\text{ CH}_2\text{ CH}_3

Data

The compound has a molecular weight of approximately 100.12 g/mol. Its boiling point is around 140 °C, and it has a density of about 0.9 g/cm³.

Chemical Reactions Analysis

Reactions

Butyl acrylate participates in various chemical reactions, including:

  1. Polymerization: It readily undergoes free radical polymerization to form polybutyl acrylate, which is used in coatings and adhesives.
  2. Michael Addition: Secondary reactions may occur, such as Michael addition, where butanol can add across the double bond of butyl acrylate under specific conditions .

Technical Details

During polymerization, butyl acrylate can react with other monomers such as methyl methacrylate or styrene to produce copolymers with tailored properties for specific applications.

Mechanism of Action

The mechanism of action for butyl acrylate primarily involves its polymerization process. Upon exposure to heat or initiators (e.g., peroxides), free radicals are generated that initiate the polymerization chain reaction:

  1. Initiation: Free radicals attack the double bond in butyl acrylate.
  2. Propagation: The radical adds to another molecule of butyl acrylate, forming a new radical.
  3. Termination: The growing polymer chains can terminate through various mechanisms, including combination or disproportionation.

This process results in high molecular weight polymers with desirable physical properties for industrial applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity
  • Density: Approximately 0.9 g/cm³
  • Boiling Point: About 140 °C
  • Flash Point: 27 °C (closed cup)

Chemical Properties

  • Reactivity: Highly reactive due to the presence of a double bond; susceptible to polymerization.
  • Solubility: Soluble in organic solvents like ethanol and ether; insoluble in water.

Relevant analyses indicate that butyl acrylate exhibits good thermal stability under controlled conditions but may polymerize under high temperatures or in the presence of catalysts .

Applications

Butyl acrylate is widely utilized across various scientific and industrial fields:

  • Paints and Coatings: Provides flexibility and adhesion properties.
  • Adhesives: Used in formulations for strong bonding applications.
  • Textiles: Acts as a dispersant for textile finishes.
  • Sealants: Enhances durability and weather resistance.
  • Aqueous Resins: Serves as a key component in water-based coatings.
Synthesis and Production Methodologies

Conventional Esterification Processes

Acid-Catalyzed Esterification of Acrylic Acid with n-Butanol

The dominant industrial production method involves the direct esterification of acrylic acid with n-butanol catalyzed by strong acids. This equilibrium-limited reaction proceeds according to:CH₂=CHCOOH + HO(CH₂)₃CH₃ ⇌ CH₂=CHCOO(CH₂)₃CH₃ + H₂O

Conventional batch processes utilize homogeneous catalysts like p-toluenesulfonic acid (PTSA) or sulfuric acid (0.5–2.0 wt%) at 80–120°C. A significant molar excess of n-butanol (1.5:1 to 2:1 alcohol/acid ratio) shifts equilibrium toward ester formation. Water removal is critical and achieved via heterogeneous azeotropic distillation using entrainers like cyclohexane. The condensed vapor separates in a decanter, with the organic phase (rich in butanol) recycled to the reactor, and the aqueous phase discarded. This method yields 85–94% butyl acrylate after 6–10 hours, though it generates acidic wastewater requiring neutralization [4] [5] [7].

Alcoholysis of Methyl Acrylate with n-Butanol

Transesterification offers an alternative route, particularly for acid-sensitive applications:CH₂=CHCOOCH₃ + HO(CH₂)₃CH₃ → CH₂=CHCOO(CH₂)₃CH₃ + CH₃OH

This reaction employs catalysts like aluminum alkoxides or titanium tetrabutoxide (1–3 wt%) at 90–110°C. A large excess of methyl acrylate (2–4× stoichiometric) ensures high conversion of n-butanol. The methanol-methyl acrylate azeotrope (b.p. 62–63°C) is continuously distilled, condensed, and separated. Methanol extraction from the distillate via water washing allows methyl acrylate recovery. The crude product undergoes vacuum distillation to isolate butyl acrylate (b.p. 145°C at atmospheric pressure). Yields reach 90–99% for primary alcohols, though polymerization inhibitors (hydroquinone, 0.1–1.0%) are essential during distillation [3] [4].

Table 1: Key Characteristics of Conventional Butyl Acrylate Production Methods

MethodCatalystTemperatureKey AdvantageYieldLimitation
Acid-catalyzed esterificationH₂SO₄, PTSA (0.5-2 wt%)80-120°CSimple equipment, low catalyst cost85-94%Acidic wastewater, corrosion
TransesterificationTi(OBu)₄, Al(OR)₃ (1-3 wt%)90-110°CAvoids acrylic acid handling90-99%High excess methyl acrylate needed

Process Intensification Strategies

Reactive Distillation for Equilibrium-Limited Systems

Reactive distillation (RD) integrates reaction and separation in a single column, circumventing equilibrium constraints by continuous product removal. In butyl acrylate production, acrylic acid and n-butanol are fed into the middle and lower sections of a catalytic column packed with solid acid catalysts (e.g., ion-exchange resins). Butyl acrylate and water form in the reactive zone, and the butanol-water azeotrope (b.p. 93°C) vaporizes upward. A decanter at the top separates condensate into aqueous (discarded) and organic (butanol-rich) phases, with the latter refluxed. This setup achieves 98–99.5% conversion at reduced stoichiometric excess (1.1:1 alcohol/acid ratio), cutting energy use by 25% versus sequential reactors/distillation. Polymerization risks are mitigated by injecting radical scavengers directly into packing zones [2] [6] [8].

Simulated Moving Bed Reactors (SMBR) for Enhanced Yield

SMBR technology combines continuous countercurrent chromatography with reaction, enhancing yield for equilibrium-limited systems. Columns packed with cation-exchange resin adsorbents/catalysts (e.g., Amberlyst™) undergo simulated movement via valve switching. Acrylic acid and n-butanol enter separate ports, reacting as they flow through stationary phases. Butyl acrylate is preferentially adsorbed and eluted in raffinate streams, while water is desorbed. This maintains a reaction zone displaced from equilibrium, achieving 99.8% conversion and >99.9% purity with minimal byproducts. SMBR reduces wastewater by 70% and energy demand by 40% versus batch processes, though high capital costs limit adoption to large-scale facilities [4] [6].

Hybrid Separation-Reaction Systems (Pervaporation-Assisted Esterification)

Pervaporation (PV) membranes selectively remove water from esterification reactors, driving reactions to completion. Hydrophilic membranes (e.g., polyvinyl alcohol composite) are installed in reactor sidestream loops or integrated with RD columns. Water permeates the membrane due to chemical potential gradients, leaving organic components in the retentate. PV-assisted RD achieves 99.99% butyl acrylate purity and reduces reboiler duty by 35% by eliminating distillative water separation. Hybrid RD-PV configurations lower total annual costs (TAC) by 13–41% and CO₂ emissions by 40% compared to conventional processes, making them economically and environmentally superior [2] [4].

Table 2: Performance Comparison of Intensified Butyl Acrylate Production Processes

ProcessConversionEnergy SavingsPurityKey InnovationEconomic Impact
Reactive Distillation (RD)98-99.5%25%99.83 mol%Decanter for butanol recycle20% lower TAC vs. conventional
RD-Pervaporation (RD-PV)>99.9%35%99.99%Membrane dehydration35-41% lower TAC vs. RD
Simulated Moving Bed Reactor99.8%40%99.9%Continuous countercurrent flowHigh ROI at >100 kta capacity

Catalytic Innovations

Homogeneous vs. Heterogeneous Catalysts

Traditional homogeneous catalysts (H₂SO₄, PTSA) offer high activity but cause equipment corrosion, necessitate neutralization (generating salt waste), and complicate product separation. Modern plants increasingly adopt heterogeneous solid acids like sulfonated zirconia, heteropolyacids (e.g., H₃PW₁₂O₄₀), or macroreticular ion-exchange resins (Amberlyst™ 15, 36). These materials provide strong Brønsted acidity, tolerate temperatures up to 120°C, and enable fixed-bed operation. Amberlyst™ 36 achieves 92% butyl acrylate yield at 100°C with 4:1 butanol/acid ratio, and simplifies regeneration. Solid acids reduce wastewater salinity by 90% and eliminate NaOH consumption for neutralization [1] [4] [6].

Enzyme-Catalyzed Esterification for Sustainable Production

Lipases (e.g., Candida antarctica immobilized on acrylic resin) catalyze butyl acrylate synthesis under mild conditions (40–60°C) without polymerization inhibitors. Solvent-free systems using Novozym® 435 achieve 85% conversion in 8 hours. Though slower than chemical catalysts, enzymes offer exquisite selectivity (>99%), avoiding Michael addition byproducts (e.g., butoxypropionic acid esters). This route is emerging for "green" acrylate production, particularly with bio-derived alcohols, but enzyme cost and low productivity limit industrial scalability [4] [6].

Industrial-Scale Challenges

Polymerization Inhibition Techniques

Butyl acrylate readily undergoes radical polymerization during processing. Industrial plants employ dual inhibitor systems:

  • Oxygen-activated inhibitors: Hydroquinone or 4-methoxyphenol (MEHQ, 50–500 ppm) added to storage tanks and distillation feeds.
  • High-temperature inhibitors: Phenothiazine (PTZ, 100–1000 ppm) injected into reactors and column reboilers.

Combined with oxygen sparging, these reduce polymerization to <0.1% in reactive distillation columns. Continuous in-line monitoring of inhibitor levels is critical, as MEHQ depletes rapidly above 80°C. Process control systems regulate inhibitor injection rates based on temperature and residence time [1] [3] [4].

Purification and Energy Efficiency Optimization

Crude esterification mixtures contain unreacted acid/alcohol, heavy esters (e.g., butyl butoxypropionate), and dimers. Purification involves:

  • Neutralization/washing: NaOH scrubbing removes residual acrylic acid and catalyst.
  • Solvent recovery columns: Separate n-butanol (b.p. 117°C) for recycle.
  • Heavies removal: Vacuum distillation isolates butyl acrylate (b.p. 69°C at 100 mmHg) from high-boiling byproducts.

Energy optimization strategies include:

  • Heat integration: Vapor recompression in distillation trains cuts steam use by 30%.
  • Decomposer reactors: Crack heavy esters at 180–220°C over TiO₂/SiO₂ catalysts, recovering 5–7% additional butyl acrylate [2] [4] [7].

Table 3: Industrial Purification Sequence for Butyl Acrylate

Unit OperationFunctionKey ParametersOutput Streams
Neutralization reactorRemoves H₂SO₄/PTSA with NaOH50-60°C, pH 7-8Salt wastewater, organic phase
Butanol recovery columnDistills excess n-butanol80°C (top), 0.5-1 atmRecycled butanol, aqueous phase
Lights columnRemoves low-boilers (water, methanol)65-70°C (top)Off-gas for incineration
Product columnPurifies butyl acrylate69°C (top at 100 mmHg)99.5% pure BA
Decomposer reactorCracks heavy esters200°C, solid acid catalystRecovered BA, fuel oil residue

Properties

CAS Number

9003-49-0

Product Name

Butyl acrylate

IUPAC Name

butyl prop-2-enoate

Molecular Formula

C7H12O2
CH2=CHCOOC4H9
C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3

InChI Key

CQEYYJKEWSMYFG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.02 M
Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g
Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride
0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C
In water, 2,000 mg/L 23 °C
Solubility in water, g/100ml: 0.14
0.1%

Canonical SMILES

CCCCOC(=O)C=C

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